2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVSOXLVKIZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones under oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of nitriles to amines.
Oxidation: Potassium permanganate in acidic or basic medium can be used for the oxidation of aromatic rings.
Major Products Formed
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Reduction: Corresponding amines.
Oxidation: Quinones or other oxidized derivatives of the aromatic ring.
Scientific Research Applications
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
- The target compound (1h ) exhibits superior synthetic efficiency (90% yield) compared to its analogues, likely due to the stabilizing effect of the methyl group during coupling reactions .
- The absence of a methyl group in 2-(2-Bromo-6-chlorophenyl)acetonitrile reduces steric hindrance, possibly explaining its lower yield (65%) and solid state .
Functional Analogues: Procyazine ()
Procyazine (CAS: 32889-48-8) shares the 2-methylpropanenitrile moiety but incorporates a triazine ring and cyclopropylamino group:
| Property | 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile | Procyazine |
|---|---|---|
| Molecular Formula | C₁₀H₉BrClN | C₁₀H₁₃ClN₆ |
| Functional Groups | Nitrile, bromo, chloro | Nitrile, triazine, cyclopropylamino |
| Application | Intermediate (presumed) | Herbicide |
| Regulatory Status | Not specified | ANSI-approved, tolerances listed |
Key Differences :
- Procyazine’s triazine ring enhances herbicidal activity by targeting plant metabolic pathways, whereas the bromo-chloro-phenyl group in 1h may favor reactivity in cross-coupling reactions .
Derivatives with Modified Backbones ()
Structural Insights :
- The pyrrolidine derivative’s basic nitrogen enables salt formation, enhancing solubility for pharmaceutical use .
Biological Activity
2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile, also known by its CAS number 1314771-96-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom and a chlorine atom attached to a phenyl ring, along with a nitrile functional group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of halogens and the nitrile group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents may enhance lipophilicity and facilitate binding to biological membranes, potentially leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have been shown to inhibit the growth of various bacterial strains. A study demonstrated that halogenated phenyl compounds generally possess enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.
Cytotoxicity
Cytotoxicity assays reveal that this compound may induce apoptosis in cancer cell lines. For example, related compounds have been reported to exhibit selective cytotoxic effects against tumorigenic cell lines, suggesting that this compound could have potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of bromine and chlorine atoms is crucial for enhancing its potency against specific biological targets. Studies have shown that varying the position and type of substituents on the phenyl ring can significantly affect the compound's biological efficacy .
| Substituent | Position | Biological Activity |
|---|---|---|
| Bromine | ortho | Increased antimicrobial activity |
| Chlorine | para | Enhanced cytotoxicity against cancer cells |
| Methyl | meta | Reduced binding affinity |
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against several bacterial strains. The results indicated that compounds with similar halogen substitutions exhibited MIC values ranging from 10 to 50 µg/mL, demonstrating significant antimicrobial potential.
Case Study 2: Cytotoxic Effects on Cancer Cells
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 20 µM. These findings suggest that further exploration into its mechanism of action could lead to the development of novel anticancer agents .
Q & A
What are the optimal synthetic routes for 2-(2-Bromo-6-chlorophenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis typically involves halogenation and cyanoalkylation steps. Key methods include:
- Nucleophilic substitution : Bromine and chlorine substituents are introduced via electrophilic aromatic substitution or metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura for regioselective halogen placement) .
- Cyano group incorporation : Nitrile groups are added using reagents like cyanide salts or via Strecker synthesis under controlled pH and temperature .
Optimization parameters : Temperature (60–120°C), solvent polarity (acetonitrile or DMF), and catalysts (e.g., Pd for cross-coupling) significantly impact yield and purity. Monitor intermediates using TLC or HPLC to minimize side reactions .
How can structural characterization of this compound be performed to resolve ambiguities in halogen positioning?
Level: Basic
Answer:
Use a combination of:
- NMR spectroscopy : - and -NMR to identify aromatic proton splitting patterns and confirm halogen positions via NOESY/ROESY for spatial correlations .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 271.955896 for CHBrClN) to verify molecular composition .
- X-ray crystallography : For definitive stereochemical assignment, though crystallization challenges may require co-crystallization agents .
What biological targets are associated with this compound, and how are its interactions validated?
Level: Advanced
Answer:
Primary targets :
- Neurotransmitter receptors : Modulates GABA and dopamine receptors due to structural similarity to neuroactive nitriles .
- Enzyme inhibition : Potential CYP450 interactions inferred from structural analogs .
Validation methods : - In vitro assays : Radioligand binding assays (e.g., -GABA displacement) .
- In silico docking : Molecular docking with receptor models (e.g., PDB: 6HUP for GABA) to predict binding affinities .
- In vivo studies : Rodent behavioral models (e.g., forced swim test) to assess neuroactivity, though toxicity screening (LD) is critical .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Contradictions often arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Impurity profiles : Trace byproducts (e.g., dehalogenated derivatives) may confound results. Use HPLC-MS to confirm purity (>98%) .
Resolution strategies : - Dose-response curves : Establish EC/IC values across multiple replicates.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC) .
What advanced techniques are recommended for impurity profiling of this compound?
Level: Advanced
Answer:
Key impurities :
- Dehalogenated byproducts : e.g., 2-methylpropanenitrile derivatives lacking Br/Cl .
- Oxidation products : Nitrile-to-amide conversion under acidic conditions .
Analytical methods : - UHPLC-QTOF-MS : For high-resolution identification of trace impurities (<0.1%) .
- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) to predict shelf-life .
How can computational modeling predict the reactivity of this compound in novel reactions?
Level: Advanced
Answer:
Approaches :
- DFT calculations : Optimize transition states for SNAr reactions at the bromine site (B3LYP/6-31G* basis set) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
Validation : Cross-correlate with experimental kinetic data (e.g., Arrhenius plots) .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential cyanide release under decomposition .
- Storage : 0–6°C in amber vials to prevent photodegradation .
How does the halogen substitution pattern influence the compound’s physicochemical properties?
Level: Advanced
Answer:
- Electron-withdrawing effects : Bromine (σ = 0.39) and chlorine (σ = 0.37) increase aromatic ring electrophilicity, enhancing reactivity in cross-coupling reactions .
- Steric effects : Ortho-substitution introduces torsional strain, reducing solubility in nonpolar solvents .
What cross-disciplinary applications exist beyond pharmacology?
Level: Advanced
Answer:
- Materials science : As a monomer for halogenated polymers with flame-retardant properties .
- Agrochemicals : Structural analogs (e.g., procyazine) show herbicidal activity via triazine-like inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
